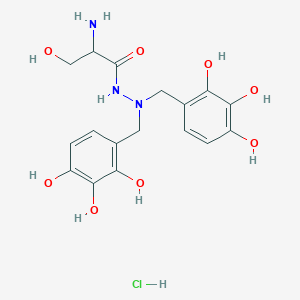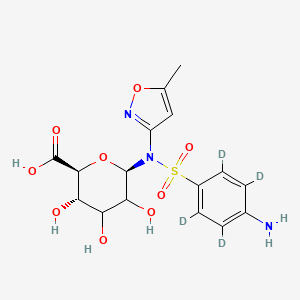
(r)-3-Amino-4-(2,5-difluorophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a butanoic acid chain, and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid typically involves the use of Grignard reagents and imine reductase catalysts. One common method starts with the preparation of tert-butyl (4-(2,5-difluorophenyl)4-carbonylbutyl) carbamate. This involves the reaction of 2,5-difluorochlorobenzene with magnesium bars in anhydrous 2-methyltetrahydrofuran under nitrogen protection . The reaction is initiated by adding 1,2-dibromoethane and continues with the addition of methanol to form the Grignard reagent. The final product is obtained through further reactions and purification steps.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted butanoic acid derivatives.
科学的研究の応用
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- ®-2-Amino-3-(2,5-difluorophenyl)propanoic acid
- 2,5-Difluorophenylboronic acid
Uniqueness
Compared to similar compounds, ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid exhibits unique properties due to the presence of the butanoic acid chain, which influences its reactivity and interaction with biological targets. Its difluorophenyl group also contributes to its distinct chemical behavior and potential therapeutic applications.
特性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
(3R)-3-amino-4-(2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m1/s1 |
InChIキー |
DUIVDEIRNDVPPF-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)C[C@H](CC(=O)O)N)F |
正規SMILES |
C1=CC(=C(C=C1F)CC(CC(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)






![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)

![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)

![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

